MCB-613 - 1162656-22-5

MCB-613

Catalog Number: EVT-273757
CAS Number: 1162656-22-5
Molecular Formula: C19H19N3O
Molecular Weight: 305.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MCB-613 is a small molecule classified as a steroid receptor coactivator (SRC) stimulator. [, , ] SRCs are a family of proteins that interact with nuclear receptors and other transcription factors to regulate gene expression. [] MCB-613 plays a significant role in scientific research as a tool to investigate the biological functions of SRCs and their potential as therapeutic targets in various diseases, including cancer and cardiovascular diseases. [, , , ]

Future Directions
  • Investigating Derivatives and Analogs: Further research on MCB-613 derivatives, such as MCB-10-1, is crucial to explore their therapeutic potential in various disease models. [] Designing and synthesizing analogs with improved pharmacokinetic properties and target specificity could enhance their clinical applicability.

SI-2

  • Compound Description: SI-2 is a small molecule inhibitor of steroid receptor coactivators (SRCs) . It has been shown to block cancer growth in cell culture and animal models.
  • Relevance: SI-2 serves as a contrasting example to MCB-613. While both compounds target SRCs, SI-2 acts as an inhibitor, aiming to suppress SRC activity, whereas MCB-613 stimulates SRCs to enhance their transcriptional activity . This highlights the diverse pharmacological approaches possible for targeting SRCs and their therapeutic potential.

VLX1570

  • Compound Description: VLX1570 is a dienone compound that targets the ubiquitin–proteasome system (UPS) . It induces responses characteristic of UPS inhibition and has shown cytotoxic effects in apoptosis-resistant tumor cells.

MCB-10-1

  • Compound Description: MCB-10-1 is a derivative of MCB-613 designed to improve brain function following ischemic stroke . It exhibits neuroprotective effects by reducing inflammation, oxidative damage, and promoting reparative mechanisms in the brain.

β-AP15

  • Compound Description: β-AP15 is another dienone compound that inhibits the chymotrypsin-like activity of the proteasome . It disrupts proteasome function, leading to the accumulation of polyubiquitinated proteins and inducing apoptosis in tumor cells.
Synthesis Analysis

The synthesis of MCB-613 involves several steps that leverage its unique chemical structure. The compound can be synthesized through a multi-step synthetic route that includes the formation of the cyclohexanone core followed by the introduction of pyridine groups. The detailed synthetic pathway typically employs reactions such as Michael addition and condensation reactions to construct the desired molecular framework .

Technical details include:

  • Starting Materials: Appropriate aldehydes and ketones are used to form the cyclohexanone backbone.
  • Reagents: Typical reagents include bases for deprotonation and catalysts for facilitating the Michael addition.
  • Yield Optimization: Reaction conditions such as temperature and solvent polarity are optimized to maximize yield and purity.
Molecular Structure Analysis

The molecular structure of MCB-613 consists of a cyclohexanone ring substituted with ethyl and pyridine groups. The presence of electrophilic centers allows MCB-613 to participate in various chemical interactions.

Structure Data

  • Molecular Formula: C16H18N2O
  • Molecular Weight: 258.33 g/mol
  • Key Functional Groups:
    • Cyclohexanone
    • Pyridine rings
    • Electrophilic double bonds

The structural characteristics contribute to its reactivity and biological activity, particularly in covalent interactions with target proteins like Kelch-like ECH-associated protein 1 (KEAP1) and steroid receptor coactivators .

Chemical Reactions Analysis

MCB-613 undergoes several significant chemical reactions that are crucial for its mechanism of action. Notably, it acts as an electrophile, engaging in Michael addition reactions with nucleophilic sites on proteins.

Key Reactions

  1. Covalent Binding to KEAP1: MCB-613 covalently modifies KEAP1, leading to its destabilization and subsequent dissociation from nuclear factor erythroid 2-related factor 2 (NRF2), which is pivotal for cellular stress responses .
  2. Induction of Reactive Oxygen Species: The compound increases levels of reactive oxygen species (ROS), contributing to its cytotoxic effects on cancer cells .
  3. Paraptosis Induction: MCB-613 has been shown to induce a form of programmed cell death characterized by paraptosis, which is distinct from apoptosis and necrosis .
Mechanism of Action

The mechanism of action of MCB-613 primarily revolves around its interaction with KEAP1 and subsequent modulation of NRF2 signaling pathways. By covalently binding to KEAP1, MCB-613 disrupts its regulatory function over NRF2, leading to increased NRF2 stability and activation.

Process Details

  • Covalent Inhibition: The binding results in the accumulation of NRF2, which activates genes involved in antioxidant responses and cellular protection against oxidative stress.
  • Cell Death Pathways: The accumulation of ROS and the induction of paraptosis contribute to selective cancer cell death, particularly in resistant cancer types .
Physical and Chemical Properties Analysis

MCB-613 exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Solubility may vary depending on solvent choice; common solvents include dimethyl sulfoxide (DMSO) for laboratory applications.

Chemical Properties

  • Stability: Stability under physiological conditions can be influenced by pH and temperature.
  • Reactivity: High reactivity due to electrophilic centers allows for diverse interactions with biological macromolecules.

Relevant data suggest that MCB-613's reactivity profile is essential for its biological activity, enabling it to modulate multiple cellular pathways effectively .

Applications

MCB-613 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Therapeutics: It shows promise as a treatment for various cancers by targeting steroid receptor coactivators that play roles in oncogenic signaling pathways.
  2. Research Tool: MCB-613 serves as a valuable tool for studying the role of steroid receptor coactivators in gene regulation and cancer biology.
  3. Drug Resistance Studies: Its effectiveness against drug-resistant cancer models makes it an important candidate for further research into overcoming therapeutic resistance .
Introduction to MCB-613 and Its Therapeutic Context

Overview of EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC) and Drug Resistance Mechanisms

EGFR-mutant non-small cell lung cancer (NSCLC) represents a molecularly defined subset of lung malignancies, accounting for 10-15% of Western and up to 50% of Asian NSCLC cases. Targeted therapies with EGFR tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and osimertinib have revolutionized treatment, producing initial response rates of 50-80%. However, multifocal resistance inevitably develops within 12-24 months through diverse molecular mechanisms [6]. Resistance pathways fall into two broad categories: EGFR-dependent mechanisms (e.g., T790M, C797S, and L792X mutations) that restore kinase activity, and EGFR-independent mechanisms (e.g., MET/HER2 amplifications, RAS/MAPK pathway activation, and phenotypic transformations) that bypass EGFR signaling [6]. Critically, multiple resistance mechanisms frequently co-evolve within the same patient, creating therapeutic challenges for sequential or combination targeted therapies [1] [4].

Table 1: Key Resistance Mechanisms in EGFR-Mutant NSCLC

Resistance CategoryMolecular MechanismsFrequency (%)
EGFR-dependentT790M mutation50-63%
C797S mutation7-15%
L792X/L718X mutations1-5%
EGFR-independentMET amplification5-22%
HER2 amplification2-13%
RAS/MAPK activation5-10%
Phenotypic transformation3-15%

Role of KEAP1/NRF2 Pathway in Cancer Biology and Chemoresistance

The Kelch-like ECH-associated protein 1 (KEAP1)/Nuclear factor erythroid 2–related factor 2 (NRF2) axis constitutes a master regulatory system governing cellular responses to oxidative and electrophilic stress. Under homeostatic conditions, KEAP1 functions as a substrate adaptor for Cullin 3-based ubiquitin ligase, targeting NRF2 for proteasomal degradation. Oncogenic insults or therapeutic pressures disrupt this regulation, leading to NRF2 pathway hyperactivation – a feature observed in 20-35% of lung adenocarcinomas. NRF2-driven transcription promotes chemoresistance through:

  • Enhanced antioxidant production (e.g., glutathione, thioredoxin)
  • Increased drug efflux transporter expression (e.g., ABCG2, MRP1)
  • Metabolic reprogramming favoring anabolic processes
  • Activation of pro-survival autophagy pathways [1] [7]

KEAP1 loss-of-function mutations or epigenetic silencing confers poor prognosis in NSCLC and establishes NRF2-dependent therapeutic vulnerabilities distinct from those in KEAP1-wildtype cancers [1] [4].

Steroid Receptor Coactivators (SRCs) as Oncogenic Drivers and Therapeutic Targets

Steroid receptor coactivators (SRC-1, SRC-2, SRC-3) comprise a family of transcriptional coregulators that orchestrate complex transcriptional programs across hormone-responsive and non-hormonal malignancies. SRCs recruit chromatin-modifying enzymes (histone acetyltransferases, methyltransferases) and basal transcription machinery to amplify oncogenic transcription driven by steroid receptors, E2F, AP-1, and STAT factors. SRC-3 (NCOA3/AIB1) is particularly implicated in therapy resistance through:

  • Enhancement of growth factor signaling (EGFR, HER2, IGF-1R)
  • Regulation of DNA damage response pathways
  • Promotion of epithelial-mesenchymal transition
  • Metabolic reprogramming toward lipogenesis [3] [9]

Initial studies identified MCB-613 as a small-molecule SRC stimulator that amplifies SRC transcriptional activity through induced aggregation and coactivator hyperactivation. Paradoxically, this "overstimulation" approach induced ER stress and apoptosis in multiple myeloma models, suggesting context-dependent therapeutic applications [3] [9].

Rationale for Targeting Collateral Sensitivities in Drug-Resistant Cancers

Collateral sensitivity describes an evolutionary phenomenon where resistance to one therapeutic agent confers hypersensitivity to a second, mechanistically distinct compound. This concept, first documented in antibiotic-resistant bacteria, has emerged as a promising paradigm in oncology for addressing multifocal resistance. The underlying rationale involves:

  • Evolutionary constraints: Resistance adaptations often incur fitness costs (e.g., increased energy demands, proteotoxic stress)
  • Pathway dependencies: Resistance pathways may create novel therapeutic vulnerabilities (e.g., kinase rewiring)
  • Synthetic lethality: Resistance mutations may disable compensatory survival pathways
  • Biological trade-offs: Stress adaptation mechanisms can create hypersensitivities to orthogonal stressors [1] [4] [7]

High-throughput phenotypic screening approaches have identified collateral sensitivities across diverse cancer types, including KEAP1 dependency in EGFR inhibitor-resistant NSCLC, asparagine auxotrophy in chemotherapy-resistant breast cancer, and iron-sulfur cluster vulnerabilities in BRAF inhibitor-resistant melanoma [4] [7] [10].

Properties

CAS Number

1162656-22-5

Product Name

MCB-613

IUPAC Name

(2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one

Molecular Formula

C19H19N3O

Molecular Weight

305.38

InChI

InChI=1S/C20H20N2O/c1-2-15-9-18(11-16-5-3-7-21-13-16)20(23)19(10-15)12-17-6-4-8-22-14-17/h3-8,11-15H,2,9-10H2,1H3/b18-11+,19-12+

InChI Key

LPGYWNGKCLRDNO-BEQMOXJMSA-N

SMILES

CCC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1

Solubility

Soluble in DMSO, not in water

Synonyms

MCB-613; MCB 613; MCB613.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.